Carbonic acid, (4-methoxyphenyl)methyl 2,4,5-trichlorophenyl ester
CAS No.: 23218-62-4
Cat. No.: VC18418181
Molecular Formula: C15H11Cl3O4
Molecular Weight: 361.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23218-62-4 |
|---|---|
| Molecular Formula | C15H11Cl3O4 |
| Molecular Weight | 361.6 g/mol |
| IUPAC Name | (4-methoxyphenyl)methyl (2,4,5-trichlorophenyl) carbonate |
| Standard InChI | InChI=1S/C15H11Cl3O4/c1-20-10-4-2-9(3-5-10)8-21-15(19)22-14-7-12(17)11(16)6-13(14)18/h2-7H,8H2,1H3 |
| Standard InChI Key | UDCSECKCIHHFRO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)COC(=O)OC2=CC(=C(C=C2Cl)Cl)Cl |
Introduction
Chemical Structure and Nomenclature
The molecular structure of carbonic acid, (4-methoxyphenyl)methyl 2,4,5-trichlorophenyl ester consists of a central carbonate group () where is the (4-methoxyphenyl)methyl moiety and is the 2,4,5-trichlorophenyl group. The (4-methoxyphenyl)methyl group introduces a benzyl-derived substituent with a para-methoxy functional group, while the 2,4,5-trichlorophenyl group contributes significant steric bulk and electron-withdrawing characteristics due to its chlorine atoms.
Systematic Nomenclature
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IUPAC Name: (4-Methoxyphenyl)methyl 2,4,5-trichlorophenyl carbonate
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Alternative Names:
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2,4,5-Trichlorophenyl (4-methoxybenzyl) carbonate
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O-[(4-Methoxyphenyl)methyl] O-(2,4,5-trichlorophenyl) carbonic acid
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The molecular formula is derived as , with a calculated molecular weight of 361.59 g/mol . This aligns with analogous carbonate esters, such as tert-butyl 2,4,5-trichlorophenyl carbonate (, MW 297.56 g/mol) , adjusted for the larger aromatic substituent.
Synthesis and Manufacturing
Synthetic Pathways
Carbonate esters are typically synthesized via reactions between chloroformates and alcohols or phenols. For this compound, two primary routes are plausible:
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Phosgene-Based Synthesis:
Reaction of (4-methoxyphenyl)methanol with 2,4,5-trichlorophenol in the presence of phosgene () or a safer alternative like triphosgene. This method requires controlled conditions to avoid side reactions, such as hydrolysis . -
Chloroformate Intermediate Route:
Generation of the (4-methoxyphenyl)methyl chloroformate intermediate, followed by coupling with 2,4,5-trichlorophenol under basic conditions (e.g., pyridine or triethylamine) :
Industrial Production Considerations
Scalable synthesis necessitates stringent control over stoichiometry and temperature to minimize byproducts. The tert-butyl analog’s production for peptide synthesis suggests that similar protocols—employing anhydrous solvents (e.g., dichloromethane) and inert atmospheres—are applicable.
Physical and Chemical Properties
Predicted Physicochemical Parameters
The compound’s low water solubility and high thermal stability are attributed to its aromatic substituents, which also confer resistance to enzymatic degradation .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
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Carbonyl Stretch: A strong absorption band near 1750 cm⁻¹, characteristic of the carbonate carbonyl group .
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C-O-C Stretch: Bands at 1250–1050 cm⁻¹ for the ether and ester linkages.
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Aromatic C-H Stretch: Peaks at 3100–3000 cm⁻¹ for the methoxyphenyl and trichlorophenyl rings.
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
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δ 3.8 ppm (s, 3H, OCH₃)
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δ 5.1 ppm (s, 2H, CH₂O)
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δ 6.8–7.4 ppm (m, aromatic protons)
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¹³C NMR:
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δ 155 ppm (carbonate carbonyl)
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δ 55 ppm (OCH₃)
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δ 70 ppm (CH₂O)
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Applications in Organic Synthesis
Protective Group Chemistry
The 2,4,5-trichlorophenyl group’s electron-withdrawing nature enhances the carbonate’s reactivity as a leaving group, making it valuable in peptide synthesis for protecting hydroxyl or amine functionalities . For example, it can temporarily mask serine or threonine residues during solid-phase peptide synthesis.
Activation of Carboxylic Acids
In analogy to trichlorophenyl esters, this compound may serve as an activating agent for carboxylic acids, facilitating amide bond formation in drug discovery .
Regulatory Considerations
Environmental Impact
The persistence of chlorinated aromatic compounds in ecosystems necessitates careful waste management. Incineration with scrubbing is recommended for disposal .
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